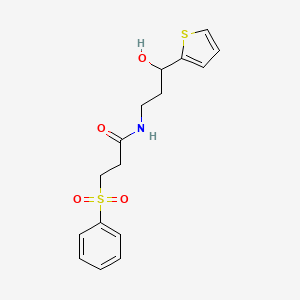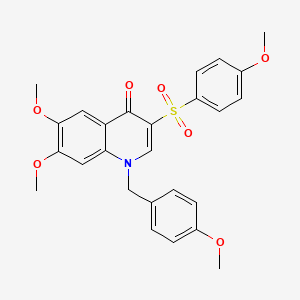
6,7-dimethoxy-1-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-1-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H25NO7S and its molecular weight is 495.55. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethoxy-1-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-1-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
Synthesis Techniques : The cyclization of phenylethylaminophtalides with polyphosphoric acid has been employed to synthesize derivatives like 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one. This method, characterized by X-ray diffraction and NMR assignments, offers insight into the synthesis of structurally complex quinolinones, demonstrating the potential for creating diverse quinoline derivatives (Sobarzo-Sánchez et al., 2006).
Theoretical Studies : Theoretical studies using DFT hybrid method B3LYP have been conducted on similar compounds to calculate local reactivity descriptors such as Fukui functions, local softness, and electrophilicity, offering a theoretical foundation for understanding the chemical behavior and reactivity of quinoline derivatives (Sobarzo-Sánchez et al., 2006).
Potential Biological Applications
- Antioxidant Properties : Research into coumarin fused with quinoline structures has demonstrated the potential for quenching radicals and inhibiting DNA oxidation. These findings suggest that quinoline derivatives might possess significant antioxidant properties, highlighting a potential research avenue for compounds with similar structures (Xi & Liu, 2015).
Structural and Spectral Assignment
- Spectral Assignment : Complete structural and spectral assignments of oxoisoaporphines, which share structural similarities with the target compound, have been conducted using HMQC and HMBC experiments. This research aids in understanding the molecular structure and electronic configurations of such compounds, facilitating their identification and modification for various scientific applications (Sobarzo-Sánchez et al., 2003).
Novel Synthetic Routes and Derivatives
- Synthetic Routes : The development of novel synthetic methods for creating dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines through processes such as photocyclization, chlorination, and dechlorination, provides a framework for the synthesis of complex quinoline derivatives. These methods offer pathways for generating new compounds with potential applications in material science, catalysis, and biological research (Stuart et al., 1987).
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO7S/c1-31-18-7-5-17(6-8-18)15-27-16-25(35(29,30)20-11-9-19(32-2)10-12-20)26(28)21-13-23(33-3)24(34-4)14-22(21)27/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELRLKDDYTWMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-1-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)

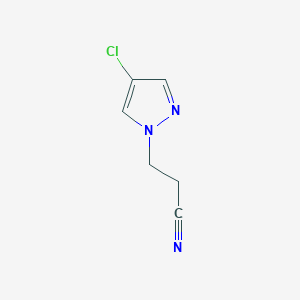

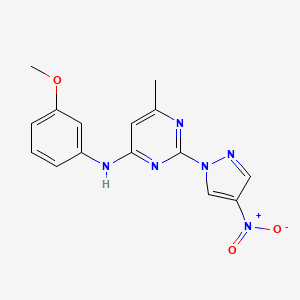
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2476880.png)
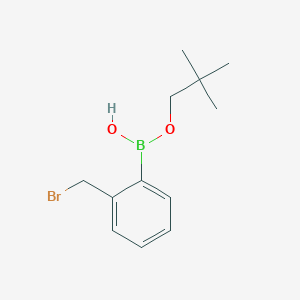
![N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2476882.png)
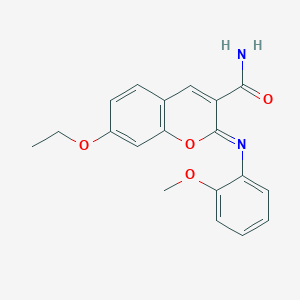
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide](/img/structure/B2476885.png)
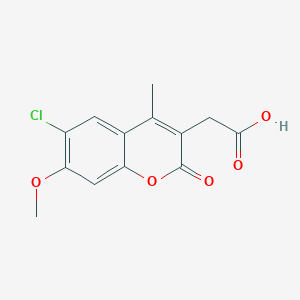
![2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476890.png)
![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2476894.png)
